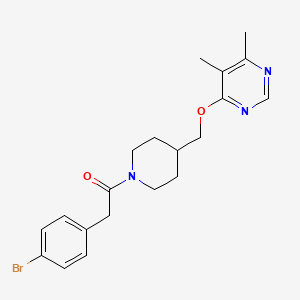![molecular formula C10H11N3OS2 B2489193 5-(2-Methoxy-5-methyl-phenylamino)-[1,3,4]thiadiazole-2-thiol CAS No. 379728-86-6](/img/structure/B2489193.png)
5-(2-Methoxy-5-methyl-phenylamino)-[1,3,4]thiadiazole-2-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- 5-(2-Methoxy-5-methyl-phenylamino)-[1,3,4]thiadiazole-2-thiol is part of a class of compounds known for their diverse biological activities. These compounds are often studied for their potential in various applications due to their unique chemical structures.
Synthesis Analysis
- The synthesis of similar compounds involves multi-step processes, often starting with substituted thiosemicarbazide or thiohydrazide, leading to the formation of thiadiazoles (Rosen et al., 1990).
Molecular Structure Analysis
- The molecular structure of thiadiazoles, including this compound, has been determined using techniques like X-ray crystallography, demonstrating their complex and stable structures (Süleymanoğlu et al., 2010).
Chemical Reactions and Properties
- Thiadiazoles undergo various chemical reactions due to their reactive sites, leading to the formation of different derivatives with varied properties (Dani et al., 2013).
Physical Properties Analysis
- The physical properties of these compounds, like solubility and melting points, are influenced by their molecular structures. These properties are essential in determining their applications in various fields.
Chemical Properties Analysis
- The chemical properties, such as reactivity with other substances and stability, are influenced by the presence of the thiadiazole ring and the substituted groups (Wu, 2013).
Wissenschaftliche Forschungsanwendungen
Synthesis and Properties
Synthesis Techniques and Physical-Chemical Properties : Hotsulia et al. (2020) focused on the synthesis of compounds containing 1,3,4-thiadiazole and 1,2,4-triazole fragments, including those similar to 5-(2-Methoxy-5-methyl-phenylamino)-[1,3,4]thiadiazole-2-thiol. Their study involved optimizing the synthesis methods and assessing the physical-chemical properties of the compounds (Hotsulia & Fedotov, 2020).
Microwave-Assisted Synthesis : Efimova et al. (2009) explored a microwave-assisted synthesis technique for producing 2-aryl-5-phenylamino-1,3,4-thiadiazoles, noted for their biological activity. This method aimed to provide a more efficient approach to synthesizing such compounds (Efimova et al., 2009).
Biological Applications and Potentials
Antimicrobial and Anti-Inflammatory Properties : Kumar & Panwar (2015) investigated the antimicrobial, anti-inflammatory, analgesic, and ulcerogenic properties of bis-heterocyclic derivatives containing thiadiazole moieties. This research highlights the broad spectrum of biological activities that these compounds can exhibit (Kumar & Panwar, 2015).
Ion Sensing Applications : Mashhadizadeh et al. (2010) studied the application of mercapto thiadiazole compounds, including derivatives similar to 5-(2-Methoxy-5-methyl-phenylamino)-[1,3,4]thiadiazole-2-thiol, in ion sensing. These compounds were used as ionophores in carbon paste electrodes for potentiometric determination of copper ions, demonstrating their potential in analytical chemistry applications (Mashhadizadeh et al., 2010).
Photodynamic Therapy Applications : Pişkin et al. (2020) synthesized new derivatives containing thiadiazole and investigated their photophysical properties for potential use in photodynamic therapy, particularly for cancer treatment (Pişkin et al., 2020).
Eigenschaften
IUPAC Name |
5-(2-methoxy-5-methylanilino)-3H-1,3,4-thiadiazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3OS2/c1-6-3-4-8(14-2)7(5-6)11-9-12-13-10(15)16-9/h3-5H,1-2H3,(H,11,12)(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAKSBWQTZZGWDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC2=NNC(=S)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Methoxy-5-methyl-phenylamino)-[1,3,4]thiadiazole-2-thiol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-[Methyl(prop-2-enoyl)amino]acetyl]-4-phenylpiperidine-4-carboxamide](/img/structure/B2489110.png)
![6-methyl-2-((2-oxo-2-phenylethyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2489111.png)
![[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetic acid](/img/structure/B2489112.png)
![7-(4-methoxyphenyl)-5-methyl-N-(p-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2489113.png)


![(NE)-N-[4-chloro-5-formyl-3-(2-methoxyphenyl)-1,3-thiazol-2-ylidene]-4-ethoxybenzenesulfonamide](/img/structure/B2489118.png)


![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2489122.png)

![2-[1-(4-chloro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2489127.png)
![N-(benzo[d]thiazol-6-yl)-2-naphthamide](/img/structure/B2489129.png)
